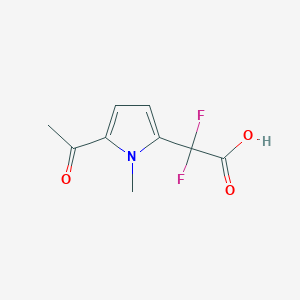

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

描述

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid, with the CAS number 1039621-73-2, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₅F₂NO₂, with a molecular weight of 173.12 g/mol. The compound features a pyrrole ring substituted with an acetyl group and difluoroacetic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of investigation include:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrrole-based compounds:

- Antiviral Activity Study : A study on pyrrolyl diketohexenoic acids found that difluoro substitutions enhanced the compounds' activity against HIV replication. The most potent inhibitors had IC₅₀ values ranging from 26 to 59 nM . This suggests that the difluoro group may play a crucial role in enhancing biological activity.

- Antioxidant Activity Assessment : Research assessing the antioxidant properties of phenolic compounds found that structural modifications significantly influenced their efficacy. While specific data on this compound is lacking, it can be inferred that similar modifications in related compounds yield significant antioxidant effects .

- Enzyme Inhibition Mechanism : A study on enzyme inhibitors highlighted that modifications around the pyrrole ring could affect binding affinities and inhibition mechanisms against RNase H and integrase . This indicates that further exploration of this compound could reveal important insights into its mechanism of action.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 1039621-73-2 | C₇H₅F₂NO₂ | 173.12 g/mol | Antiviral, Antioxidant |

科学研究应用

Medicinal Chemistry

The unique structure of 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid positions it as a candidate for developing novel therapeutic agents. Its difluoro substitution is particularly noteworthy as it has been associated with increased biological activity in various compounds.

Case Study: HIV Inhibition

Research indicates that compounds with similar structures exhibit dual inhibition of RNase H and integrase, crucial for HIV replication. For instance, derivatives of pyrrolyl diketo acids have shown promising results against HIV-1 replication with IC₅₀ values in the low micromolar range, suggesting that this compound could be further explored for similar activities .

| Compound | Activity | IC₅₀ (μM) |

|---|---|---|

| 8g | Integrase Inhibitor | 0.026 |

| 7u | RNase H Inhibitor | 3 |

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules. Its pyrrole structure allows for various modifications that can lead to the development of new classes of drugs.

Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of a library of pyrrolyl derivatives through a parallel solution-phase approach. This method allows for the efficient exploration of structure-activity relationships (SAR) in drug development . The difluoro substitution has been shown to enhance potency, making it a valuable target for future research.

Agrochemical Potential

Given the increasing interest in environmentally friendly pesticides, compounds like this compound may find applications in agrochemicals. The ability to modify the compound's structure could lead to the development of effective herbicides or fungicides with reduced environmental impact.

Material Science

The difluorinated nature of the compound may also lend itself to applications in material science, particularly in developing polymers or coatings that require specific chemical properties such as increased stability or resistance to degradation.

化学反应分析

Decarboxylative Halogenation

The α,α-difluoroacetic acid group undergoes decarboxylative halogenation under radical or halogen-bonding conditions. This reaction is facilitated by the electron-withdrawing effect of fluorine atoms, which stabilize transition states and intermediates.

Key Findings:

-

Mechanism : The reaction proceeds via in-situ generation of a halogen-bonded charge-transfer complex (CTC) between the α-bromodifluoroacetate derivative and iodide (e.g., Bu<sub>4</sub>NI). Visible-light irradiation (427 nm) with a DTHQ catalyst generates difluoroalkyl radicals, enabling halogenation or coupling with electron-rich (hetero)arenes .

-

Conditions :

Example Reaction:

The radical intermediate couples with heteroarenes (e.g., pyrroles, benzofurans) to form gem-difluoroalkylated products .

Electrophilic Substitution on the Pyrrole Ring

The 1-methyl-5-acetylpyrrole moiety undergoes regioselective electrophilic substitution. The acetyl group directs incoming electrophiles to the C-4 position due to its electron-withdrawing nature.

Key Findings:

-

Chlorination : Using N-chlorosuccinimide (NCS) in dichloromethane, the C-4 position is chlorinated in 61% yield .

-

Fluorination : Selectfluor in acetonitrile/AcOH at 0°C introduces fluorine at C-4, yielding fluorinated pyrroles .

Optimization Data for Chlorination:

| Substrate | Reagent | Solvent | Yield |

|---|---|---|---|

| 2-Trichloroacetyl-5-methylpyrrole | NCS (1 eq) | CH<sub>2</sub>Cl<sub>2</sub> | 61% |

Acid-Catalyzed Cyclization and Functionalization

The carboxylic acid group participates in cyclization reactions under acidic conditions.

Example:

In the presence of trifluoroacetic acid (TFA), the compound forms dihydro-pyrrol-2-one derivatives via a one-pot, three-component reaction with aldehydes and amines. This method is used to synthesize dual sulfonamide inhibitors targeting carbonic anhydrase isoforms .

Reaction Scheme:

Radical-Mediated C–H Functionalization

The difluoroacetic acid moiety participates in radical chain reactions. For example, under Barton ester conditions (CCl<sub>4</sub>, light), decarboxylation generates a difluoroalkyl radical, which abstracts halogen from CCl<sub>4</sub> to yield α,α-difluoroalkyl chlorides .

Stability and Byproduct Formation

-

Thermal Stability : Prolonged heating above 90°C in polar solvents (e.g., DMSO) may lead to decomposition of the difluoroacetic acid group.

-

Byproducts : Competing pathways, such as direct excitation of weak halogen-bonded CTCs, can produce minor side products (e.g., TEMPO–CF<sub>2</sub>CO<sub>2</sub>Et adducts) .

Mechanistic Insights

-

Radical Pathways : The difluoroacetic acid group generates stabilized radicals via halogen-bonding interactions, enabling coupling with diverse substrates .

-

Regioselectivity : The acetyl group on the pyrrole ring directs electrophiles to the C-4 position, while the methyl group at N-1 prevents N-centered reactivity .

属性

IUPAC Name |

2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-5(13)6-3-4-7(12(6)2)9(10,11)8(14)15/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVMWMNGLMCODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1C)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196016 | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-93-9 | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。